molecular formula C17H18ClN3O B5880831 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B5880831
M. Wt: 315.8 g/mol
InChI Key: IJCBWDDNYPPUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol, also known as SB-269970, is a selective serotonin receptor antagonist. It is a chemical compound that is used in scientific research to study the effects of serotonin on the body.

Mechanism of Action

3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is a selective serotonin receptor antagonist that binds to the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is involved in the regulation of mood, sleep, and memory. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol blocks the binding of serotonin to the 5-HT7 receptor, which inhibits its activity. This leads to changes in mood, sleep, and memory.
Biochemical and Physiological Effects:
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to improve memory and learning in animal models. It has also been shown to have antidepressant and anxiolytic effects. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to increase the amount of time spent in REM sleep and decrease the amount of time spent in non-REM sleep.

Advantages and Limitations for Lab Experiments

3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has several advantages for lab experiments. It is a selective serotonin receptor antagonist that binds specifically to the 5-HT7 receptor. This allows researchers to study the effects of serotonin on the body without interference from other receptors. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is also relatively easy to synthesize, which makes it readily available for research.
One limitation of 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is that it is not a clinically approved drug. This means that its effects on humans are not well understood. Another limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol. One direction is to study its effects on other serotonin receptors. Another direction is to study its effects on other neurotransmitters, such as dopamine and norepinephrine. Additionally, more research is needed to understand the effects of 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol on humans. This could involve clinical trials to test its safety and effectiveness as a treatment for mood disorders.

Synthesis Methods

The synthesis of 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol involves several steps. The first step is the reaction of 4-chloroaniline with 4-piperidone to form 4-(4-chlorophenyl)-4-piperidinone. The second step involves the reaction of 4-(4-chlorophenyl)-4-piperidinone with paraformaldehyde and p-toluenesulfonic acid to form the Schiff base. The final step involves the reduction of the Schiff base with sodium borohydride to form 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol.

Scientific Research Applications

3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is used in scientific research to study the effects of serotonin on the body. It is a selective serotonin receptor antagonist that binds to the 5-HT7 receptor. This receptor is involved in the regulation of mood, sleep, and memory. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is used to study the role of the 5-HT7 receptor in these processes.

properties

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-4-6-16(7-5-15)20-8-10-21(11-9-20)19-13-14-2-1-3-17(22)12-14/h1-7,12-13,22H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCBWDDNYPPUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(4-Chlorophenyl)piperazin-1-yl]iminomethyl]phenol

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